REACTION_CXSMILES
|
[C:1]1([CH3:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([O:11][CH2:12][CH3:13])(=O)C.[OH2:14]>>[OH:14][C:2]1[CH:3]=[CH:4][C:5]([CH2:7][C:1]2[C:6]([CH3:5])=[CH:13][C:12]([OH:11])=[C:3]([CH3:4])[CH:2]=2)=[CH:6][C:1]=1[CH3:7]
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Name
|
|
Quantity
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200 g
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Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at the same temperature for 2 more hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
above was added in ten portions over 1 hour
|
Duration
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1 h
|
Type
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ADDITION
|
Details
|
was added
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Type
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STIRRING
|
Details
|
the resulting mixture was stirred
|
Type
|
CUSTOM
|
Details
|
a phase separation
|
Type
|
CUSTOM
|
Details
|
Then, metal content was removed
|
Type
|
ADDITION
|
Details
|
by adding 200 g of 1% aqueous oxalic acid solution
|
Type
|
STIRRING
|
Details
|
by stirring the mixture
|
Type
|
CUSTOM
|
Details
|
a phase separation
|
Type
|
WASH
|
Details
|
Thereafter, washing with 200 g of deionized water
|
Type
|
CONCENTRATION
|
Details
|
the oil phase was concentrated
|
Type
|
ADDITION
|
Details
|
To the concentrated mass, 200 g of toluene was added
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake was rinsed with 200 g of toluene
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 200 g of ethyl acetate
|
Type
|
ADDITION
|
Details
|
After adding 200g of toluene
|
Type
|
CONCENTRATION
|
Details
|
the resulting mixture was concentrated
|
Type
|
ADDITION
|
Details
|
To the concentrated mass, 200 g of toluene was added
|
Type
|
TEMPERATURE
|
Details
|
the resulting mass was cooled to 20° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake was rinsed with 200 g of toluene
|
Type
|
CUSTOM
|
Details
|
dried a whole day and night under reduced pressure at 45° C.
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(CC2=CC(=C(C=C2C)O)C)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.12 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |